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molecular formula C9H5ClN4 B8686481 5-Chloro-1,2,4-triazolo[4,3-c]quinazoline

5-Chloro-1,2,4-triazolo[4,3-c]quinazoline

Cat. No. B8686481
M. Wt: 204.61 g/mol
InChI Key: JRGOJLUMYMHPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04020083

Procedure details

To a flask containing 40 gms. of 5-chloro-1,2,4-triazolo[4,3-c]quinazoline is added 800 ml. of a 10% KOH solution and the resulting mixture heated to reflux. A gentle reflux is maintained overnight after which time the mixture is neutralized to pH 7.0 with cooling and stirring by adding dropwise a 1:1 HCl solution and the resulting precipitate filtered off. The aqueous layer is washed 3 or 4 times with methylene chloride, dried and evaporated in vacuo to dryness. The residue is recrystallized from benzene/ether to obtain 5-(2-aminophenyl)-s-triazole, m.p. 145°-148° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1[N:11]2[CH:12]=[N:13][N:14]=[C:10]2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1.[OH-].[K+].Cl>>[NH2:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=1[C:10]1[NH:14][N:13]=[CH:12][N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=2C=CC=CC2C=2N1C=NN2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flask containing 40 gms
TEMPERATURE
Type
TEMPERATURE
Details
A gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained overnight after which time the mixture
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered off
WASH
Type
WASH
Details
The aqueous layer is washed 3 or 4 times with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from benzene/ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C1=NC=NN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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